5-Bromo-2,2'-bithiophene

Beschreibung

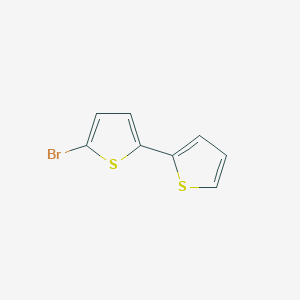

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOAIGVIYUXYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348691 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3480-11-3 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-[2,2']bithiophenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-2,2'-bithiophene. It is a vital intermediate in the fields of organic electronics and medicinal chemistry. This document consolidates essential data on its physicochemical properties, spectroscopic details, and reactivity, with a focus on its application in cross-coupling reactions. Detailed experimental protocols and visual diagrams are provided to support researchers in their laboratory work.

Introduction

This compound is a brominated heterocyclic compound that serves as a fundamental building block for the synthesis of more complex π-conjugated systems. Its structure, consisting of two thiophene (B33073) rings with a bromine atom at the 5-position, offers a reactive site for carbon-carbon bond formation, making it an invaluable precursor for the development of organic semiconductors, polymers, and biologically active molecules. Thiophene-based materials are integral to the advancement of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Furthermore, the thiophene motif is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]

Chemical and Physical Properties

This compound is a light yellow to green-yellow solid at room temperature.[4] It is soluble in many common organic solvents. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrS₂ | [5] |

| Molecular Weight | 245.16 g/mol | [5] |

| CAS Number | 3480-11-3 | [5] |

| Appearance | Light yellow to green yellow solid | [4] |

| Melting Point | 29-32 °C | [6] |

| Boiling Point | 50 °C at 0.006 Torr | [4] |

| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in organic solvents |

Molecular Structure

The molecular structure of this compound consists of two thiophene rings linked at the 2 and 2' positions, with a bromine atom substituted at the 5-position of one of the rings.

Synthesis

The most common and straightforward method for the synthesis of this compound is the regioselective monobromination of 2,2'-bithiophene (B32781) using N-bromosuccinimide (NBS).[6]

Experimental Protocol: Synthesis of this compound[6]

-

Materials:

-

2,2'-Bithiophene (3 g, 18 mmol)

-

N-Bromosuccinimide (NBS) (3.2 g, 18 mmol)

-

N,N-Dimethylformamide (DMF) (60 mL total)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

In a 250 mL two-necked round-bottomed flask, dissolve 2,2'-bithiophene in 50 mL of DMF with stirring.

-

Prepare a solution of NBS in 10 mL of DMF.

-

Cool the flask containing the bithiophene solution in an ice bath.

-

Slowly add the NBS solution dropwise to the cooled bithiophene solution.

-

After the addition is complete, allow the reaction to proceed to completion (monitoring by TLC is recommended).

-

Once the reaction is complete, extract the reaction mixture with dichloromethane.

-

Collect the organic phase and purify the crude product by recrystallization from methanol.

-

This procedure typically yields a light yellow solid product.[6]

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the hydrogen atoms on the thiophene rings. The reported chemical shifts are δ = 6.91 (d, 1H), 6.96 (d, 1H), 7.00 (dd, 1H), 7.22 (1H).[6] A representative spectrum can be found in the literature.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the thiophene rings and the C-Br bond. Expected vibrational modes include C-H stretching, C=C stretching of the aromatic rings, and C-S stretching. For a related compound, 5,5'-Dibromo-2,2'-bithiophene, the IR (ATR) spectrum shows peaks at 3069 cm⁻¹ (Ar-H stretching), 1683 cm⁻¹ (conjugated C=C stretching), 1416 cm⁻¹ (cis R₁-C=C-R₂ stretching), and 1293 cm⁻¹ (C=C bending).[9]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of π-π* transitions within the conjugated bithiophene system. The related 5,5'-Dibromo-2,2'-bithiophene exhibits a λmax at 325 nm in DMSO.[9]

Reactivity and Applications

The bromine atom on the this compound ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions are pivotal for the synthesis of more extended conjugated molecules for applications in organic electronics and for the creation of novel compounds in drug discovery.[10][11][12][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various arylboronic acids to form 5-aryl-2,2'-bithiophenes.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, also catalyzed by palladium. This reaction is highly versatile and tolerant of a wide range of functional groups. This compound can be coupled with various organostannanes to create new C-C bonds.

Applications in Drug Development

Thiophene derivatives are known to possess a broad spectrum of biological activities.[2][3] The bithiophene scaffold, in particular, is of interest in medicinal chemistry. The functionalization of this compound through cross-coupling reactions allows for the synthesis of a diverse library of compounds that can be screened for various therapeutic targets. For example, thiophene-containing compounds have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][10][14] The synthesis of novel aryl-substituted bithiophenes starting from this compound provides a route to new chemical entities with potential pharmacological value.

Conclusion

This compound is a versatile and important building block in modern organic synthesis. Its well-defined chemical and physical properties, along with its reactivity in key cross-coupling reactions, make it an indispensable tool for the development of advanced materials for organic electronics and for the discovery of new therapeutic agents. This technical guide provides a solid foundation of information for researchers working with this compound, from its synthesis and characterization to its application in creating novel molecular architectures. Further research into the specific biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-BROMO-2 2'-BITHIOPHENE 96 | 3480-11-3 [chemicalbook.com]

- 7. 3,3′,5,5′-Tetrabromo-2,2′-bithiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 [chemicalbook.com]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille Coupling [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene (CAS: 3480-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bithiophene is a brominated heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced organic materials. Its rigid, planar structure and the presence of a reactive bromine atom make it an ideal monomer for the construction of conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel organic semiconducting materials.

Physicochemical Properties

This compound is a light yellow to green-yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3480-11-3 | [2][3] |

| Molecular Formula | C₈H₅BrS₂ | [2][3] |

| Molecular Weight | 245.16 g/mol | [2][3] |

| Appearance | Light yellow to green yellow solid | [2] |

| Melting Point | 29-32 °C (lit.) | [2][3] |

| Boiling Point | 50 °C at 0.006 Torr | [2] |

| Purity | Typically >96% | [3] |

| Solubility | Soluble in common organic solvents such as DMF and dichloromethane. | [2] |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [2] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the protons on the bithiophene core.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.22 | d | 1H | Thiophene H | [2] |

| 7.00 | dd | 1H | Thiophene H | [2] |

| 6.96 | d | 1H | Thiophene H | [2] |

| 6.91 | d | 1H | Thiophene H | [2] |

¹³C NMR, FT-IR, and Mass Spectrometry Data (Analogous Compound: 5,5'-Dibromo-2,2'-bithiophene)

The following data for 5,5'-Dibromo-2,2'-bithiophene (CAS: 4805-22-5) can be used as a reference for the characterization of this compound. The presence of a second bromine atom in the analogue will influence the chemical shifts and mass spectrum, but the fundamental vibrational modes and fragmentation patterns are expected to be similar.

| ¹³C NMR (in DMSO-d₆) | FT-IR (ATR, cm⁻¹) | Mass Spectrometry (ESI+) | Reference(s) |

| 136.86 | 3069 (Ar-H stretch) | m/z = 324.05 | [4] |

| 131.60 | 1683 (C=C stretch) | [4] | |

| 125.22 | 1416 (C=C stretch) | [4] | |

| 110.84 | 1293 (C=C bend) | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the selective monobromination of 2,2'-bithiophene (B32781) using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Materials:

-

2,2'-bithiophene

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a 250 mL two-necked round-bottomed flask, dissolve 3 g (18 mmol) of 2,2'-bithiophene in 50 mL of DMF with stirring.[2]

-

Prepare a solution of 3.2 g (18 mmol) of NBS in 10 mL of DMF.[2]

-

Cool the flask containing the 2,2'-bithiophene solution in an ice bath.

-

Slowly add the NBS solution dropwise to the cooled reaction mixture.[2]

-

After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the reaction mixture with dichloromethane.[2]

-

Collect the organic phase and wash it with water to remove DMF.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain the light yellow solid product.[2]

Expected Yield: 2.5 g (56%).[2]

Application in Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds and extend the conjugated system.

a) Suzuki Coupling Protocol (General)

The Suzuki coupling reaction pairs the brominated bithiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

Materials:

-

This compound

-

Arylboronic acid (e.g., thiophene-2-boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

b) Stille Coupling Protocol (General)

The Stille coupling involves the reaction of this compound with an organotin compound, catalyzed by a palladium complex.

Materials:

-

This compound

-

Organostannane (e.g., 2-(tributylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 eq.) and the organostannane (1.1 eq.) in the chosen solvent.

-

Add the palladium catalyst (1-5 mol%) to the mixture.

-

Heat the reaction mixture to 90-110 °C and stir.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and, if necessary, filter through celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the product via column chromatography.

Applications in Organic Electronics

The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The resulting polymers often exhibit desirable semiconducting properties.

Performance of Bithiophene-Based Polymers in OFETs

Polymers derived from bithiophene units have shown promising performance in Organic Field-Effect Transistors. The charge carrier mobility is a key metric for the performance of these devices.

| Polymer Type | Device Architecture | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Reference(s) |

| Bithiophene-imide (BTI) copolymer (P2) | Top-Gate/Bottom-Contact | p-type | ~10⁻³ | > 10⁵ | [5] |

| Bithiophene-imide (BTI) copolymer (P3) | Top-Gate/Bottom-Contact | p-type | ~10⁻² | - | [5] |

| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | Top Gate | p-type | > 4 x 10⁻³ | > 10⁵ | [6] |

It is important to note that the performance of these devices is highly dependent on the specific polymer structure, molecular weight, and the fabrication process of the device.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of conjugated organic materials. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic extension of π-conjugated systems, leading to the development of novel semiconductors for applications in organic electronics. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors. Further exploration into the synthesis of novel polymers derived from this compound holds significant promise for advancing the field of organic electronics.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 5-BROMO-2 2'-BITHIOPHENE 96 | 3480-11-3 [chemicalbook.com]

- 3. 5-Bromo-2,2 -bithiophene 96 3480-11-3 [sigmaaldrich.com]

- 4. 5,5'-Dibromo-2,2'-bithiophene | C8H4Br2S2 | CID 638908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Profile of 5-Bromo-2,2'-bithiophene: A Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 5-Bromo-2,2'-bithiophene.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.22 | dd | H-5' |

| 7.00 | dd | H-3' |

| 6.96 | d | H-3 |

| 6.91 | d | H-4 |

-

Solvent: CDCl₃

-

Frequency: 400 MHz

The reported chemical shifts are consistent with the structure of this compound.[1] The downfield shifts are characteristic of protons attached to aromatic thiophene (B33073) rings.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-2 |

| 137.0 | C-2' |

| 130.5 | C-4 |

| 128.0 | C-5' |

| 125.5 | C-3 |

| 124.0 | C-4' |

| 123.5 | C-3' |

| 111.0 | C-5 |

-

Solvent: CDCl₃ (predicted)

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The following table lists the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1550 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

| 750 - 650 | C-S Stretch | Medium |

| 600 - 500 | C-Br Stretch | Medium-Strong |

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to arise from π-π* transitions within the conjugated bithiophene system.

Table 4: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~320-340 | Dichloromethane (B109758) | π → π* |

The position of the absorption maximum can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should be set to cover the aromatic region (approximately 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-160 ppm) is necessary.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. The spectra should be phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal for ¹³C (CDCl₃ at 77.16 ppm).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane or cyclohexane) of known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution from the stock solution to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over a range of approximately 200-600 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Synthesis of 5-Bromo-2,2'-bithiophene from 2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2,2'-bithiophene from 2,2'-bithiophene (B32781), a critical process for the development of advanced organic electronic materials and pharmaceutical intermediates. This document provides a comprehensive overview of the synthetic protocol, quantitative data, and a visual representation of the experimental workflow.

Core Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Unit |

| 2,2'-bithiophene (Starting Material) | 3 | g |

| 2,2'-bithiophene (Starting Material) | 18 | mmol |

| N-bromosuccinimide (NBS) | 3.2 | g |

| N-bromosuccinimide (NBS) | 18 | mmol |

| N,N-dimethylformamide (DMF) - Bithiophene | 50 | mL |

| N,N-dimethylformamide (DMF) - NBS | 10 | mL |

| Yield of this compound | 2.5 | g |

| Percentage Yield | 56 | % |

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) as the brominating agent.[1][2] The reaction is typically carried out in N,N-dimethylformamide (DMF) under controlled temperature conditions.

Materials:

-

2,2'-bithiophene (3 g, 18 mmol)

-

N,N-dimethylformamide (DMF) (60 mL total)

-

Methanol (B129727) (MeOH)

-

250 mL two-necked round-bottomed flask

-

Ice bath

-

Stirring apparatus

-

Dropping funnel

-

Extraction apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL two-necked round-bottomed flask, dissolve 3 g (18 mmol) of 2,2'-bithiophene in 50 mL of N,N-dimethylformamide (DMF) with stirring.[1][2]

-

Addition of Brominating Agent: Prepare a solution of 3.2 g (18 mmol) of N-bromosuccinimide (NBS) in 10 mL of DMF. Cool the flask containing the 2,2'-bithiophene solution in an ice bath. Slowly add the NBS solution dropwise to the cooled bithiophene solution.[1][2]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

-

Workup: Once the reaction is complete, the reaction mixture is transferred to a separatory funnel for extraction.[1][2]

-

Extraction: Extract the product from the reaction mixture using dichloromethane (DCM). Collect the organic phase.[1][2]

-

Purification: The crude product is purified by recrystallization from methanol (MeOH).[1][2] This process yields 2.5 g of a light yellow solid product, corresponding to a 56% yield.[1][2]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 2,2'-bithiophene.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bithiophene is a pivotal heterocyclic organic compound that serves as a fundamental building block in the synthesis of advanced materials. Its structure, featuring a reactive bromine atom on a conjugated bithiophene backbone, makes it an ideal precursor for creating oligomers and polymers with tailored electronic and photophysical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and its applications in the development of organic electronics and pioneering therapeutic strategies. The ability to functionalize the bithiophene unit via cross-coupling reactions has positioned this molecule as a versatile tool for researchers in materials science and drug development.

Core Properties and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, purification, and application in further synthetic endeavors.

| Property | Value | Citation(s) |

| Chemical Formula | C₈H₅BrS₂ | [1] |

| Molecular Weight | 245.16 g/mol | [1] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Melting Point | 29-32 °C | [1] |

| Boiling Point | ~286.0 °C at 760 mmHg | |

| Density | ~1.6 g/cm³ | |

| ¹H NMR (400 MHz, CDCl₃) | δ = 6.91 (d, 1H), 6.96 (d, 1H), 7.00 (dd, 1H), 7.22 (d, 1H) ppm | [2] |

| Expected IR Absorption | ~3070 cm⁻¹ (Ar-H stretch), ~1415 cm⁻¹ (C=C stretch) | [3] |

| Expected UV-Vis (λₘₐₓ) | ~325 nm (in DMSO, based on 5,5'-dibromo-2,2'-bithiophene) | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the selective monobromination of 2,2'-bithiophene (B32781) using N-Bromosuccinimide (NBS).[2]

Materials:

-

2,2'-Bithiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

In a 250 mL two-necked round-bottom flask, dissolve 3.0 g (18 mmol) of 2,2'-bithiophene in 50 mL of DMF. Stir the solution until the solid is fully dissolved.

-

Prepare a solution of 3.2 g (18 mmol) of NBS in 10 mL of DMF.

-

Cool the 2,2'-bithiophene solution in an ice bath.

-

Slowly add the NBS solution dropwise to the cooled bithiophene solution while stirring. Maintain the temperature with the ice bath during the addition.

-

After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).

-

Collect the organic phase.

-

Purify the crude product by recrystallization from methanol (MeOH) to yield the final product as a light yellow solid. A typical yield is around 56%.[2]

References

An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene Solid: Purity and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2,2'-bithiophene, with a focus on its purity and appearance as a solid. This document is intended to be a valuable resource for researchers and professionals in the fields of materials science, organic electronics, and pharmaceutical development who utilize this versatile building block.

Physicochemical Properties and Appearance

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various organic electronic materials, including conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The appearance of solid this compound is typically described as a light yellow to green-yellow solid . It can also be found as a white or colorless to yellow powder or lump. The solid form is the most common state of this compound under standard laboratory conditions.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Light yellow to green-yellow solid | |

| Purity | 96% to >98.0% (GC) | |

| Melting Point | 29-32 °C | |

| Molecular Formula | C₈H₅BrS₂ | |

| Molecular Weight | 245.16 g/mol | |

| CAS Number | 3480-11-3 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,2'-bithiophene (B32781) using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).

Materials:

-

2,2'-bithiophene

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,2'-bithiophene in DMF in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of NBS in DMF dropwise to the cooled solution with continuous stirring.

-

After the reaction is complete, extract the reaction mixture with dichloromethane.

-

Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from methanol to obtain the final product as a light yellow solid.

Purity Determination

The purity of this compound is typically assessed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Gas Chromatography (GC)

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

Sample Preparation: Dissolve a small amount of the solid in a suitable solvent like dichloromethane or acetone.

2.2.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Procedure: Dissolve a small sample of the solid in CDCl₃ and acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (δ): The proton signals for this compound are expected in the aromatic region, typically between 6.9 and 7.3 ppm. One source reports chemical shifts at δ = 6.91 (d), 6.96 (d), 7.00 (dd), and 7.22 (d) ppm.

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

-

Instrument: A calibrated melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point where the first drop of liquid appears to the point where the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of high purity. The literature value for the melting point is 29-32 °C.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and the logical flow for its purity analysis.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Workflow for Purity Analysis of this compound.

Solubility Profile of 5-Bromo-2,2'-bithiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,2'-bithiophene, a key building block in the development of organic electronics and novel therapeutic agents. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines the expected solubility in a range of common organic solvents and provides a detailed experimental protocol for the precise quantitative determination of its solubility.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be made based on the principle of "like dissolves like." The presence of the aromatic bithiophene core and the bromine substituent suggests that the molecule is nonpolar to moderately polar. It is known to be soluble in some organic solvents such as ethanol (B145695) and dimethyl sulfoxide[1]. The parent compound, 2,2'-bithiophene, is documented as being insoluble in water[2]. Based on these factors, the expected solubility in various organic solvents is summarized in the table below.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Soluble | The polar C-Br bond and the overall molecular structure should interact favorably with the polar nature of dichloromethane. |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for moderately polar organic compounds. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is suitable for solvating this compound. |

| Diethyl Ether | Sparingly Soluble | Being less polar than THF, diethyl ether is expected to be a less effective solvent. | |

| Aromatic | Toluene (B28343) | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the bithiophene ring system. |

| Benzene (B151609) | Soluble | Similar to toluene, benzene should effectively solvate the aromatic compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound[1]. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetone (B3395972) | Soluble | The polarity of the ketone functional group in acetone should facilitate the dissolution of this compound. | |

| Alcohols | Ethanol | Soluble | The polar hydroxyl group of ethanol can interact with the molecule, and it is a commonly used solvent for recrystallization[1]. |

| Methanol (B129727) | Sparingly Soluble | Being more polar than ethanol, methanol may be a slightly less effective solvent for the relatively nonpolar bithiophene core. | |

| Nonpolar | Hexane (B92381) | Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for this moderately polar compound. |

| Cyclohexane (B81311) | Sparingly Soluble | Similar to hexane, cyclohexane is a nonpolar solvent and is not expected to be a good solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a gravimetric method can be employed. This protocol provides a step-by-step guide for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass pipettes and bulbs

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Weighing boats or dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a clean, dry vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the maximum amount of solute has dissolved.

-

-

Sample Collection:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle at the bottom.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter. The filter is essential to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed weighing boat on the analytical balance.

-

Dispense the collected supernatant from the syringe into the tared weighing boat.

-

Record the total weight of the weighing boat and the solution.

-

Place the weighing boat in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the weighing boat from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Continue this drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Data Calculation:

-

Calculate the weight of the dissolved this compound by subtracting the tare weight of the weighing boat from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 5-Bromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bithiophene is a halogenated derivative of the well-studied 2,2'-bithiophene (B32781), a fundamental building block in the field of organic electronics. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic and optical properties, while also providing a reactive handle for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, electronic structure, optical characteristics, and reactivity of this compound, making it a valuable resource for researchers engaged in the design and development of novel organic electronic materials and functional molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective monobromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2,2'-Bithiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottomed flask, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a 250 mL two-necked round-bottomed flask, dissolve 3 g (18 mmol) of 2,2'-bithiophene in 50 mL of DMF with stirring.

-

Addition of Brominating Agent: Prepare a solution of 3.2 g (18 mmol) of NBS in 10 mL of DMF. Cool the flask containing the bithiophene solution in an ice bath. Slowly add the NBS solution dropwise to the cooled bithiophene solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, extract the reaction mixture with dichloromethane (DCM). Collect the organic phase.

-

Purification: Purify the crude product by recrystallization from methanol (MeOH) to yield a light yellow solid. A yield of approximately 56% (2.5 g) can be expected.

Characterization:

The structure of the resulting this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum (in CDCl3, 400 MHz) will show characteristic chemical shifts at approximately δ = 6.91 (1H, d), 6.96 (1H, d), 7.00 (1H, dd), and 7.22 (1H).[1]

Synthesis of this compound.

Electronic and Optical Properties

Direct experimental data on the electronic and optical properties of this compound are not extensively reported in the literature. However, theoretical calculations and comparisons with related compounds such as 2,2'-bithiophene and 5,5'-Dibromo-2,2'-bithiophene provide valuable insights.

The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to the parent 2,2'-bithiophene. This, in turn, can influence the band gap and the molecule's behavior in electronic devices.

For comparison, theoretical calculations based on Density Functional Theory (DFT) for 5,5'-Dibromo-2,2'-bithiophene show a HOMO-LUMO gap of approximately 4.20 eV.[2] The absorption maximum for this di-brominated compound is calculated to be around 292 nm, with an emission maximum at 392 nm.[2] It is anticipated that the electronic and optical properties of this compound will lie between those of the unsubstituted and di-brominated analogues.

| Property | 2,2'-Bithiophene (Theoretical) | This compound (Predicted) | 5,5'-Dibromo-2,2'-bithiophene (Theoretical)[2] |

| HOMO Energy | ~ -6.2 eV | Lower than 2,2'-bithiophene | ~ -6.4 eV |

| LUMO Energy | ~ -1.7 eV | Lower than 2,2'-bithiophene | ~ -2.2 eV |

| HOMO-LUMO Gap | ~ 4.5 eV | Slightly smaller than 2,2'-bithiophene | 4.20 eV |

| Absorption Max (λmax) | ~ 300 nm | Expected to be slightly red-shifted | 292 nm |

| Emission Max (λem) | Not readily available | Expected in the near-UV to visible region | 392 nm |

Note: The values for 2,2'-bithiophene are typical theoretical values and can vary with the computational method. The values for this compound are predicted based on the trends observed in related compounds.

Reactivity in Cross-Coupling Reactions

A key feature of this compound is its utility as a versatile building block in the synthesis of more complex conjugated systems. The carbon-bromine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system and the synthesis of tailored organic electronic materials.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. This compound can be effectively coupled with various aryl or heteroaryl boronic acids to generate more extended π-systems.

General Experimental Protocol for Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or K3PO4) in a suitable solvent system (e.g., a mixture of toluene (B28343), ethanol, and water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.

Stille Coupling

The Stille coupling reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. This method is also highly effective for the functionalization of this compound.

General Experimental Protocol for Stille Coupling:

-

Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve this compound, the organostannane reagent (typically 1.1-1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4) in a degassed anhydrous solvent (e.g., toluene or DMF).

-

Reaction Conditions: Heat the reaction mixture, typically to a temperature between 80 and 110 °C, and stir for several hours.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified, often involving a wash with a fluoride (B91410) solution to remove tin byproducts, followed by column chromatography.

Reactivity of this compound in Cross-Coupling Reactions.

Applications

The ability to functionalize this compound through cross-coupling reactions makes it a valuable intermediate in the synthesis of a wide range of organic electronic materials. The resulting extended π-conjugated systems can be incorporated into:

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials in the photoactive layer.

-

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

-

Molecular Wires and Sensors: Where precise control over the electronic properties is crucial.

Conclusion

This compound serves as a pivotal building block in the development of advanced organic materials. Its synthesis is straightforward, and the presence of the bromine atom provides a versatile handle for creating complex molecular architectures through well-established cross-coupling methodologies. While direct experimental data on its electronic and optical properties are limited, theoretical considerations and comparisons with related compounds suggest that its properties can be finely tuned through chemical modification. This makes this compound a compound of high interest for researchers and professionals working at the forefront of organic electronics and drug development. Further experimental and computational studies on this molecule are warranted to fully elucidate its potential and guide the design of next-generation functional materials.

References

An In-depth Technical Guide to Brominated Bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated bithiophene derivatives are a pivotal class of organosulfur compounds that serve as fundamental building blocks in the fields of materials science and medicinal chemistry. Their rigid, planar structure, coupled with the versatile reactivity of the carbon-bromine bond, makes them ideal precursors for the synthesis of a wide array of complex organic molecules. In organic electronics, these derivatives are instrumental in the construction of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atoms provide reactive sites for cross-coupling reactions, enabling the precise tuning of electronic and optical properties. In drug development, the bithiophene core, often functionalized with bromine, is explored for its potential as a scaffold in designing novel therapeutic agents with antimicrobial and anticancer activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of key brominated bithiophene derivatives, complete with detailed experimental protocols and quantitative data.

Synthesis of Brominated Bithiophene Derivatives

The regioselective synthesis of brominated bithiophenes is crucial for controlling the properties of the final materials or the biological activity of drug candidates. The most common derivatives are 3,3'-dibromo-2,2'-bithiophene (B32780) and 5,5'-dibromo-2,2'-bithiophene, which are synthesized through distinct chemical pathways.

Synthetic Pathways Overview

The synthesis of brominated bithiophenes and their subsequent functionalization are critical steps in the development of advanced organic materials and potential drug candidates. The following diagram illustrates the general synthetic routes to key dibromobithiophene isomers and their utilization in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of 5,5'-Dibromo-2,2'-bithiophene

This protocol describes the direct bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS).

-

Materials: 2,2'-bithiophene, N-bromosuccinimide (NBS), Chloroform (B151607), Acetic acid, Dichloromethane, Saturated aqueous sodium carbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a reaction vessel, dissolve 2,2'-bithiophene (1 equivalent) in a 1:1 (v/v) mixture of chloroform and acetic acid.

-

Add N-bromosuccinimide (2 equivalents) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 4 hours.

-

After completion, cool the mixture and dilute it with dichloromethane.

-

Wash the organic phase with a saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude solid can be washed with acetone (B3395972) or recrystallized from tetrahydrofuran (B95107) (THF) to yield pure 5,5'-dibromo-2,2'-bithiophene.

-

Synthesis of 3,3'-Dibromo-2,2'-bithiophene

This method involves the oxidative coupling of 3-bromothiophene mediated by LDA and copper(II) chloride.

-

Materials: 3-bromothiophene, n-Butyllithium (n-BuLi), Diisopropylamine (B44863), Anhydrous Tetrahydrofuran (THF), Copper(II) chloride (CuCl₂), Aqueous HCl, Diethyl ether, Anhydrous Sodium Sulfate.

-

Procedure:

-

Prepare a fresh solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C, then allowing it to warm to room temperature.

-

In a separate flask under a nitrogen atmosphere, dissolve 3-bromothiophene (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Add the prepared LDA solution dropwise to the 3-bromothiophene solution and stir for 1 hour at -78 °C.

-

Add CuCl₂ (1.05 equivalents) in one portion to the reaction mixture.

-

Allow the mixture to warm to room temperature and then treat with aqueous HCl.

-

Separate the organic phase and extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent to afford 3,3'-dibromo-2,2'-bithiophene as a white solid.

-

Properties of Brominated Bithiophene Derivatives

The electronic and optical properties of brominated bithiophenes and the polymers derived from them are critical for their performance in electronic devices. These properties can be tuned by the position of bromination and subsequent functionalization.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Charge Carrier Mobility (cm²/Vs) | Citation(s) |

| 5,5'-Dibromo-2,2'-bithiophene | -7.48 | -1.88 | 5.60 | 325 | - | |

| B-doped 5,5'-Dibromo-2,2'-bithiophene | -6.42 | -2.94 | 3.47 | 324 | - | |

| P(g2T-TT) (derived from a glycolated 5,5'-dibromo-3,3'-disubstituted-2,2'-bithiophene) | - | - | - | - | High transconductance noted | |

| DDFTTF (derived from 5,5'-Dibromo-2,2'-thiophene) | - | - | - | - | 0.39 (p-channel) | |

| P2FIID-2FBT (based on 3,3′-difluoro-2,2′-bithiophene) | - | - | - | - | 9.7 (electron mobility) |

Applications in Organic Electronics

Brominated bithiophenes are indispensable precursors for synthesizing conjugated polymers used in various organic electronic devices. The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings, allowing for the extension of the conjugated system.

Stille and Suzuki Cross-Coupling Reactions

These reactions are fundamental for creating C-C bonds between the brominated bithiophene core and other aromatic or heteroaromatic units.

Experimental Protocols for Cross-Coupling Reactions

General Protocol for Stille Coupling

-

Materials: Brominated bithiophene derivative, Organostannane reagent (e.g., tributyltin derivative), Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous and degassed solvent (e.g., toluene (B28343) or THF).

-

Procedure:

-

In a flask equipped with a condenser and under an inert atmosphere (argon or nitrogen), add the brominated bithiophene (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the anhydrous, degassed solvent.

-

Add the organostannane reagent (1.0-1.2 equivalents) via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for at least one hour.

-

Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

General Protocol for Suzuki Coupling

-

Materials: Brominated bithiophene derivative, Boronic acid or boronic ester, Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos), Base (e.g., K₃PO₄ or Cs₂CO₃), Degassed solvents (e.g., toluene, THF, water).

-

Procedure:

-

To a reaction vessel, add the brominated bithiophene (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst, the ligand, and the base.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system (e.g., a mixture of toluene, THF, and water).

-

Stir the mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Applications in Drug Development

The thiophene (B33073) scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of bromine atoms can enhance biological activity and provide sites for further molecular diversification. Brominated bithiophene derivatives have been investigated for their potential as anticancer and antimicrobial agents.

Anticancer and Antimicrobial Activity

Several studies have demonstrated the cytotoxic effects of brominated organic compounds, including those with thiophene moieties, against various cancer cell lines. Similarly, their antimicrobial properties against pathogenic bacteria and fungi are an active area of research.

| Compound Class | Biological Activity | Target/Mechanism | Quantitative Data (IC₅₀/MIC) | Citation(s) |

| Brominated Salphen Compounds | Anticancer | Antiproliferative | IC₅₀: 9.6 μM (PC-3), 13.5 μM (LS180) | [1] |

| Monocationic Bithiophenes | Anticancer | Antiproliferative, DNA cleavage | GI₅₀: <10 nM to 102 nM (non-small cell lung and breast cancer lines) | [2][3] |

| Tetrahydrobenzo[b]thiophene Derivatives | Anticancer | Tubulin polymerization destabilizers, induction of apoptosis | - | [4] |

| 3-Halobenzo[b]thiophenes | Antibacterial, Antifungal | - | MIC: 16 µg/mL (Gram-positive bacteria and yeast) | [5] |

| Hydroxyalkyne-Bithiophene Derivatives | Antileishmanial | Destabilizing redox homeostasis | IC₅₀: 23.2 μM (against L. amazonensis promastigotes) | [6] |

Structure-Activity Relationship (SAR) in Drug Design

The biological activity of brominated bithiophene derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features responsible for their therapeutic effects.

References

- 1. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Bromo-2,2'-bithiophene as a Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bithiophene is a pivotal monomer in the synthesis of advanced functional polymers, particularly polythiophenes. Its unique chemical structure, featuring a reactive bromine atom on a conjugated bithiophene backbone, allows for a variety of polymerization techniques to produce polymers with tailored electronic, optical, and biological properties. This guide provides a comprehensive overview of the synthesis, polymerization, and applications of this compound, with a focus on its role in the development of materials for organic electronics and biomedical applications, including drug delivery and biosensing.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2,2'-bithiophene (B32781). The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2,2'-bithiophene

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Ice bath

-

Round-bottomed flask (250 mL, two-necked)

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

In a 250 mL two-necked round-bottomed flask, dissolve 3 g (18 mmol) of 2,2'-bithiophene in 50 mL of DMF with stirring.

-

Prepare a solution of 3.2 g (18 mmol) of NBS in 10 mL of DMF.

-

Cool the flask containing the 2,2'-bithiophene solution in an ice bath.

-

Slowly add the NBS solution dropwise to the cooled and stirred bithiophene solution.

-

After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the reaction mixture with dichloromethane.

-

Collect the organic phase and wash it with water to remove DMF.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain a light yellow solid.

Expected Yield: Approximately 56% (2.5 g).

Polymerization of this compound

This compound serves as a versatile monomer for various polymerization methods to synthesize poly(2,2'-bithiophene) and its derivatives. The primary polymerization techniques include Stille cross-coupling, Suzuki cross-coupling, and electrochemical polymerization. The choice of method significantly influences the resulting polymer's properties, such as molecular weight, regioregularity, and conductivity.

Stille Cross-Coupling Polymerization

Stille polymerization is a powerful method for creating carbon-carbon bonds and is widely used for synthesizing conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. For the polymerization of this compound, it is typically reacted with a distannylated comonomer.

This protocol describes a general procedure for the Stille polymerization of a brominated thiophene (B33073) monomer with a distannylated comonomer.

Materials:

-

This compound (or other brominated thiophene derivative)

-

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (or other distannylated comonomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed toluene (B28343) or N,N-dimethylformamide (DMF)

-

Methanol

-

Soxhlet extraction apparatus

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the brominated thiophene monomer and the distannylated thiophene comonomer in anhydrous and degassed toluene or DMF.

-

Add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%) to the solution.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the progress of the polymerization by the increase in viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low-molecular-weight oligomers.

-

Extract the final polymer with a solvent in which it is soluble (e.g., chloroform (B151607) or chlorobenzene).

-

Precipitate the purified polymer again in methanol, collect by filtration, and dry under vacuum.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another palladium-catalyzed cross-coupling reaction that utilizes an organoboron compound instead of an organotin compound, making it a more environmentally friendly alternative to Stille polymerization. For the polymerization of this compound, it can be reacted with a diboronic acid or ester comonomer.

This protocol provides a general procedure for the Suzuki polymerization of a brominated thiophene monomer.

Materials:

-

This compound (or other brominated thiophene derivative)

-

Thiophene-2,5-diboronic acid pinacol (B44631) ester (or other diboronic ester comonomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

-

Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)

-

Toluene or 1,4-dioxane

-

Methanol

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine equimolar amounts of the brominated thiophene monomer and the diboronic ester comonomer.

-

Add the palladium catalyst (typically 2-5 mol%).

-

Add the degassed solvent (toluene or 1,4-dioxane).

-

Add the aqueous base solution (Na₂CO₃ or K₂CO₃).

-

Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously for 24-72 hours.

-

After cooling to room temperature, separate the organic layer.

-

Precipitate the polymer by pouring the organic solution into methanol.

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction as described in the Stille polymerization protocol.

-

Precipitate the purified polymer, collect by filtration, and dry under vacuum.

Electrochemical Polymerization

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over film thickness and morphology. The polymerization of this compound can be achieved by applying an oxidative potential to a solution of the monomer.

This protocol outlines a general procedure for the electrochemical polymerization of a bithiophene monomer.

Materials:

-

This compound (or other bithiophene derivative)

-

Acetonitrile (CH₃CN) or propylene (B89431) carbonate (PC)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or lithium perchlorate (LiClO₄))

-

Indium tin oxide (ITO) coated glass slides (working electrode)

-

Platinum wire or foil (counter electrode)

-

Ag/AgCl or Ag/Ag⁺ reference electrode

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Prepare a solution of the bithiophene monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

-

Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum counter electrode, and a suitable reference electrode.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform electropolymerization by either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.

-

Potentiodynamic: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles.

-

Potentiostatic: Apply a constant potential at which the monomer oxidizes for a specific duration to achieve the desired film thickness.

-

-

After polymerization, rinse the polymer-coated ITO slide with the pure solvent to remove any unreacted monomer and electrolyte.

-

Dry the polymer film under a stream of inert gas or in a vacuum oven.

Properties of Polymers Derived from this compound

The properties of polythiophenes derived from this compound are highly dependent on the polymerization method and the resulting polymer structure, particularly its regioregularity. Regioregularity refers to the specific orientation of the monomer units within the polymer chain (head-to-tail, head-to-head, or tail-to-tail)[1][2]. Head-to-tail coupling generally leads to more planar polymer backbones, enhanced π-π stacking, and consequently, improved electrical and optical properties[1][2].

Quantitative Data Summary

The following tables summarize key quantitative data for polythiophene derivatives, providing an insight into the properties that can be expected from polymers synthesized using this compound as a monomer.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Polythiophenes

| Polymerization Method | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

| Chemical Oxidation | 3',4'-dimethoxy-2,2':5',2"-terthiophene | 3.4 - 3.6 | - | - | [3] |

| GRIM | 2-bromo-3-hexylthiophene | 9.3 | - | - | [4] |

| Stille | 2,5-bis(trimethylstannyl)thiophene and dibrominated comonomer | 223 | - | - | A study on PTB7 system |

| GPC Analysis | Polythiophene | - | - | 1.02 - 1.10 (narrow) to 2.0 (step-growth) | [5][6] |

Note: Mn is the number-average molecular weight, Mw is the weight-average molecular weight, and PDI is the polydispersity index, which indicates the breadth of the molecular weight distribution.[7][8][9][10][11][12]

Table 2: Electrical and Optical Properties of Polythiophene Derivatives

| Polymer/Device | Property | Value | Reference |

| Poly(bithiophene) film | Electrical Conductivity | ~1-3 S/cm | [13] |

| Poly(terthiophene) film | Electrical Conductivity | Lower than poly(bithiophene) | [13] |

| DDFTTF-based OFET | Hole Mobility | 0.39 cm²/Vs | A study on DDFTTF |

| DDFTTF-based OFET | On/Off Ratio | 2 x 10⁵ | A study on DDFTTF |

| Polythiophene in Chloroform | λ_max_ (absorption) | ~432-450 nm | [9] |

| Polythiophene film | λ_max_ (absorption) | Red-shifted vs. solution | [9] |

| Poly(3-hexylthiophene) | Effective Conjugation Length | ~14 units | [3] |

Applications in Drug Development and Research

The unique properties of polythiophenes derived from this compound make them promising candidates for various biomedical applications, including drug delivery and biosensing. Their electrical conductivity, optical properties, and potential for functionalization allow for the development of "smart" materials that can respond to biological stimuli.

Stimuli-Responsive Drug Delivery

Polythiophene-based nanoparticles can be designed to release encapsulated therapeutic agents in response to specific triggers, such as an electrical field. This allows for controlled and targeted drug delivery, minimizing side effects and improving therapeutic efficacy.[14][1][2][15]

The cellular uptake of such nanoparticles is a critical step in their therapeutic action. The process generally involves endocytosis, where the nanoparticles are engulfed by the cell membrane.[16][17][18]

Biosensing Applications

The electrical conductivity of polythiophenes can be modulated by their interaction with specific biomolecules. This property is harnessed in the development of highly sensitive and selective biosensors. For instance, functionalizing a polythiophene film with boronic acid enables the detection of dopamine (B1211576) through specific binding interactions that alter the electrochemical properties of the polymer.[19][20]

Conclusion